molecular formula C15H16Cl2N2O B12709277 3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (+-)- CAS No. 87255-62-7

3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (+-)-

Cat. No.: B12709277
CAS No.: 87255-62-7
M. Wt: 311.2 g/mol
InChI Key: NTBLQUFIUBFXCN-UHFFFAOYSA-N
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Description

“3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazacyclohepta ring fused with a fluorenone moiety, along with a chlorine substituent and a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the diazacyclohepta ring through cyclization of appropriate precursors.

    Chlorination: Introduction of the chlorine substituent using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Hydrochloride Formation: Conversion to the hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes for large-scale synthesis, including:

    Batch Processing: Sequential addition of reagents and intermediates in a controlled manner.

    Continuous Flow Synthesis: Use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reduction of the fluorenone moiety to form reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions at the chlorine substituent.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidized Derivatives: Formation of ketones or carboxylic acids.

    Reduced Products: Formation of alcohols or hydrocarbons.

    Substituted Compounds: Introduction of new functional groups at the chlorine position.

Scientific Research Applications

Chemistry

    Catalysis: Use as a catalyst or ligand in organic synthesis.

    Material Science: Incorporation into polymers or materials with unique properties.

Biology

    Biochemical Probes: Use as a probe to study biological pathways and interactions.

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential therapeutic effects in various diseases.

    Diagnostic Tools: Use in diagnostic assays and imaging techniques.

Industry

    Chemical Manufacturing: Use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of “3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Fluorenone Derivatives: Compounds with similar fluorenone structures.

    Diazacyclohepta Compounds: Compounds with similar diazacyclohepta rings.

    Chlorinated Organic Compounds: Compounds with chlorine substituents.

Uniqueness

“3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” is unique due to its combination of structural features, including the fused ring system, chlorine substituent, and hydrochloride salt form

Properties

CAS No.

87255-62-7

Molecular Formula

C15H16Cl2N2O

Molecular Weight

311.2 g/mol

IUPAC Name

14-chloro-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraen-9-one;hydrochloride

InChI

InChI=1S/C15H15ClN2O.ClH/c16-9-4-5-13-11(8-9)10-6-7-17-12-2-1-3-14(19)18(13)15(10)12;/h4-5,8,12,17H,1-3,6-7H2;1H

InChI Key

NTBLQUFIUBFXCN-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=C(CCN2)C4=C(N3C(=O)C1)C=CC(=C4)Cl.Cl

Origin of Product

United States

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